Cas no 70737-50-7 (2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate)

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate structure
70737-50-7 structure
Product Name:2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
CAS No:70737-50-7
MF:C6H5Cl3N2O2
MW:243.475098371506
MDL:MFCD18783167
CID:1024662
PubChem ID:12948610
Update Time:2025-04-23

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
    • 1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole
    • 1-(2,2,2-trichloroethoxycarbonyl)imidazole
    • ACMC-209ofw
    • AGN-PC-00K7OQ
    • ANW-35946
    • CTK8B2205
    • CS-0212516
    • A866550
    • AKOS015907896
    • 70737-50-7
    • 2,2,2-Trichloroethyl1H-imidazole-1-carboxylate
    • BS-24399
    • SCHEMBL11325453
    • MFCD18783167
    • 2,2,2-trichloroethyl imidazole-1-carboxylate
    • VCA73750
    • DTXSID90513679
    • MDL: MFCD18783167
    • Inchi: 1S/C6H5Cl3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2
    • InChI Key: FZPFFJOICMDOSY-UHFFFAOYSA-N
    • SMILES: ClC(COC(N1C=NC=C1)=O)(Cl)Cl

Computed Properties

  • Exact Mass: 241.941660g/mol
  • Monoisotopic Mass: 241.941660g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 44.1Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 307.3±52.0 °C at 760 mmHg
  • Flash Point: 139.7±30.7 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate Security Information

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate Pricemore >>

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2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:70737-50-7)2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
Order Number:A866550
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:00
Price ($):230.0
Email:sales@amadischem.com

Additional information on 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate

Overview and Applications of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate (CAS No. 70737-50-7)

The compound 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate, with the CAS registry number 70737-50-7, is a specialized organic compound that has garnered attention in various fields of chemical and biochemical research. This compound belongs to the class of imidazole carboxylates and features a unique combination of functional groups, making it a subject of interest for both academic and industrial investigations.

Imidazoles are five-membered heterocyclic compounds that have found extensive applications in medicinal chemistry due to their ability to form stable complexes with metal ions and their potential as ligands in catalysis. The trichloroethyl group attached to the imidazole ring introduces additional electronic and steric effects, which can influence the compound's reactivity and selectivity in various chemical reactions.

In recent years, there has been a growing focus on the development of chlorinated organic compounds for their unique physical and chemical properties. The presence of three chlorine atoms in the ethyl group of this compound enhances its stability and makes it more resistant to hydrolysis compared to unsubstituted derivatives. This characteristic positions it as a valuable intermediate in the synthesis of various bioactive molecules.

Research into imidazole-based compounds has revealed their potential in drug discovery, particularly in the development of antifungal agents and inhibitors of enzymes such as kinases and phosphatases. The addition of the trichloroethyl group may further modulate the pharmacokinetic properties of these molecules, making them more suitable for specific therapeutic applications.

One of the key areas of investigation involving 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate is its role in catalytic chemistry. The imidazole ring acts as a coordinating agent, facilitating metal-ligand interactions that are crucial for the activity of transition metal catalysts. This makes it a potential candidate for use in homogeneous catalysis, where precise control over reaction conditions is essential.

Recent studies have also explored the biological activities of this compound, particularly its interaction with biomolecules such as DNA and proteins. The trichloroethyl group's electron-withdrawing effect may enhance the compound's ability to bind to nucleic acids, making it a candidate for antiviral or anticancer agents. These investigations are ongoing, but they highlight the potential of this compound in pharmaceutical research.

Another promising application lies in its use as a protecting group in organic synthesis. The stability of the trichloroethyl ester makes it an excellent candidate for protecting carboxylic acid groups during sensitive reactions, such as those involving nucleophiles or reducing agents. This property is particularly valuable in the synthesis of complex molecules where multiple functional groups need to be preserved.

Advances in green chemistry have also prompted researchers to evaluate the environmental impact of this compound. Its high stability and resistance to degradation suggest that it may persist in the environment, raising questions about its eco-friendliness. Addressing these concerns is crucial for ensuring sustainable use of such compounds in industrial applications.

Furthermore, the trichloroethyl group imparts a degree of hydrophobicity to the molecule, which can be advantageous in formulations requiring lipophilic properties. This characteristic may enhance the compound's solubility in organic solvents and its ability to form stable dispersions or emulsions.

Recent collaborative efforts between academic institutions and pharmaceutical companies have led to the identification of novel synthetic pathways for this compound. These methods aim to improve yield, reduce costs, and minimize environmental impact, aligning with global trends toward sustainable chemical manufacturing.

In conclusion, 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate (CAS No. 70737-50-7) is a versatile and valuable compound with diverse applications in chemistry and biomedicine. Its unique combination of functional groups positions it at the forefront of research into catalysis, drug discovery, and materials science. As our understanding of its properties continues to grow, so too does its potential for innovation in these fields.

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Amadis Chemical Company Limited
(CAS:70737-50-7)2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
A866550
Purity:99%
Quantity:5g
Price ($):230.0
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